Ethyl, 2-(1-oxopropoxy)- (9CI)

Combustion kinetics Biodiesel surrogate modeling Unimolecular decomposition

Ethyl, 2-(1-oxopropoxy)- (9CI), CAS 144913-92-8, is the carbon-centered radical CH₃CH₂C(=O)OCH₂CH₂• (designated R4), formally derived from hydrogen-atom abstraction at the terminal carbon of the ethyl ester moiety of ethyl propionate. With molecular formula C₅H₉O₂ and a monoisotopic mass of 101.06 Da, this transient open-shell species is not a shelf-stable reagent but is generated in situ as a critical intermediate in the combustion and atmospheric oxidation of biodiesel surrogate molecules.

Molecular Formula C5H9O2
Molecular Weight 101.125
CAS No. 144913-92-8
Cat. No. B586176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl, 2-(1-oxopropoxy)- (9CI)
CAS144913-92-8
SynonymsEthyl, 2-(1-oxopropoxy)- (9CI)
Molecular FormulaC5H9O2
Molecular Weight101.125
Structural Identifiers
SMILESCCC(=O)OC[CH2]
InChIInChI=1S/C5H9O2/c1-3-5(6)7-4-2/h2-4H2,1H3
InChIKeyIRGLFRDZYNBBCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl, 2-(1-oxopropoxy)- (9CI) [CAS 144913-92-8]: Sourcing the Key Ethyl Propionate Radical R4 for Combustion Kinetic Modeling


Ethyl, 2-(1-oxopropoxy)- (9CI), CAS 144913-92-8, is the carbon-centered radical CH₃CH₂C(=O)OCH₂CH₂• (designated R4), formally derived from hydrogen-atom abstraction at the terminal carbon of the ethyl ester moiety of ethyl propionate. With molecular formula C₅H₉O₂ and a monoisotopic mass of 101.06 Da, this transient open-shell species is not a shelf-stable reagent but is generated in situ as a critical intermediate in the combustion and atmospheric oxidation of biodiesel surrogate molecules [1]. The compound belongs to the family of ethyl propionate (EP) radicals, which also includes the α‑acyl radical R1 (•CH₂CH₂C(=O)OCH₂CH₃), the α‑carbon radical R2 (CH₃•CHC(=O)OCH₂CH₃), and the α‑alkoxy radical R3 (CH₃CH₂C(=O)O•CHCH₃), each exhibiting distinct unimolecular fate profiles [2].

Workflow
Detailed kinetic mechanism construction and validation for ethyl ester biofuels
Selection
Radical-specific β-scission and isomerization pathway analysis
Use Context
Combustion modeling, shock tube data interpretation, atmospheric OVOC oxidation

Why Ethyl Propionate Radicals Are Not Interchangeable: The Case for Procuring the Specific R4 Radical (CAS 144913-92-8)


The four ethyl propionate radicals—R1, R2, R3, and R4—differ in the position of the unpaired electron and therefore in their unimolecular reaction networks. R4 (CAS 144913-92-8) is unique in that the radical site resides on the terminal carbon of the ethyl group, enabling a six-centered β‑scission that directly yields ethylene (C₂H₄) and the propionyloxy radical (CH₃CH₂C(=O)O•) [1]. In contrast, R1 undergoes β‑scission to •CH₂CH₂ and •C(=O)OCH₂CH₃, while R3 cleaves to CH₃CH₂C(=O)• and O=CHCH₃ [1]. These product-channel differences propagate into divergent radical-pool compositions, ignition delay times, and intermediate species profiles in combustion simulations—meaning that substituting R4 with R1, R2, or R3 in a kinetic model introduces structurally non-equivalent reaction pathways and quantitatively alters predicted species evolution [2]. For researchers constructing or validating detailed chemical kinetic mechanisms for ethyl ester biofuels, the identity and purity of the radical intermediate under study directly determine the fidelity of the resulting model.

Target
R4 (terminal ethyl radical)
Substitute
R1, R2, or R3 radicals
Product-channel divergence: only R4 yields ethylene via six‑centered β‑scission; substituting alters predicted radical pools and ignition kinetics.
Target
R4 isomerization network
Substitute
R2-centric connectivity
Isomerization connectivity differs: R4 has only two direct H‑shift partners, simplifying the local network; using R2 data may misrepresent branching fractions.
Target
R4 thermochemistry
Substitute
More stabilized isomer (e.g., R2)
Thermochemical stability differences (5–15 kJ/mol) can shift equilibrium constants and reverse-rate estimates in kinetic models.

Ethyl, 2-(1-oxopropoxy)- (9CI) CAS 144913-92-8: Quantitative Differentiation of the R4 Radical from Its Structural Isomers R1, R2, and R3


Beta-Scission Product Channels: R4 Uniquely Generates Ethylene + Propionyloxy Radical

Among the four ethyl propionate radicals, only R4 (CAS 144913-92-8) undergoes β‑scission via a six-centered transition state to yield ethylene (C₂H₄) and the propionyloxy radical (CH₃CH₂C(=O)O•) [1]. R1 instead fragments to •CH₂CH₂ + •C(=O)OCH₂CH₃, R2 to CH₃CH=C=O + •OCH₂CH₃, and R3 to CH₃CH₂C(=O)• + O=CHCH₃ [1]. This product-channel specificity means that R4 is the sole EP radical whose decomposition directly feeds the ethylene pool, a key species governing flame propagation and soot precursor formation in ethyl ester combustion [2].

β‑Scission product channels
Head-to-head
R4 → C₂H₄ + CH₃CH₂C(=O)O• (six‑centered TS)
R1 → •CH₂CH₂ + •C(=O)OCH₂CH₃
R2 → CH₃CH=C=O + •OCH₂CH₃
R3 → CH₃CH₂C(=O)• + O=CHCH₃
Unique ethylene‑formation channel defines flame‑propagation and soot‑precursor pathways.
Gas‑phase DLPNO‑CCSD(T)/CBS; validated against shock‑tube data.
Combustion kinetics Biodiesel surrogate modeling Unimolecular decomposition

Isomerization Network Connectivity: R4 Isomerizes Directly to R1 and R3 but Not to R2

The isomerization map of EP radicals shows that R4 (CAS 144913-92-8) is connected via H‑atom shift to R1 (reaction 11) and R3 (reaction 14), but there is no direct isomerization pathway linking R4 to R2 [1]. This restricted connectivity means that R4 sits at a kinetically distinct node in the reaction network: its consumption branching fractions are partitioned only between β‑scission (reaction 7), H‑atom elimination (reaction 8), and isomerization to R1 or R3, whereas R2 participates in a separate sub-network (reactions 9, 12, 13) [1].

Isomerization network
Head-to-head
R4 ↔ R1 (reaction 11); R4 ↔ R3 (reaction 14)
No direct R4 ↔ R2 pathway. R4 has 2 isomerization partners vs. 3 for R1/R2.
Restricted connectivity simplifies network; cleaner probe for isolating H‑shift rate coefficients.
High‑pressure limit, 500–2000 K; RRKM/master equation analysis.
Radical isomerization Intramolecular H‑atom transfer Master equation modeling

Temperature-Dependent Branching Fractions: Isomerization Dominates R4 Consumption at Low Temperature; β‑Scission Prevails Above ~1000 K

Master equation analysis reveals that the consumption of R4 (CAS 144913-92-8) is governed by isomerization to R1 and R3 at temperatures below approximately 800 K, while β‑scission (reaction 7) becomes the dominant fate above ~1000 K [1]. This temperature-dependent branching is qualitatively similar to R1 and R3 but distinct from R2, whose β‑scission channel (reaction 3) has a lower barrier and competes effectively even at moderate temperatures [1]. The quantitative branching fractions for R4 are reported in the thesis as a function of temperature and pressure [1], providing essential input for kinetic model construction.

Branching fractions
Class-level
R4 consumption: isomerization dominant ~1000 K at 1 atm. Quantitative rate coefficients tabulated in source.
Temperature‑dependent fate controls low‑T ignition reactivity; R2 data would bias predictions.
500–2000 K, 0.01 atm–HP limit; modified Arrhenius/Troe fits available.
Branching fraction analysis Temperature-dependent kinetics Combustion mechanism development

Ethyl Propionate Ignites Faster Than Methyl Butanoate: The Role of the Six‑Centered Elimination Channel Accessible via R4-Type Intermediates

Shock-tube experiments by Metcalfe et al. demonstrated that ethyl propanoate (EP) ignites consistently faster than its structural isomer methyl butanoate (MB), particularly at lower temperatures (650–900 K) [1]. Rate-of-production analysis attributed this accelerated reactivity to a six‑centered unimolecular elimination reaction that produces propanoic acid and ethylene directly from EP—a channel that is sterically accessible only through the six-membered transition state involving the terminal ethyl carbon, i.e., the radical site of R4 [1]. This establishes that radical intermediates structurally analogous to R4 are the critical gateway species for the unique low-temperature ignition enhancement of ethyl esters over methyl esters.

Ignition delay: EP vs. MB
Cross-study
Ethyl propanoate (EP) ~1.2 ms vs. methyl butanoate (MB) ~2.5 ms at 800 K, 10 atm, stoichiometric. EP ignites ~2× faster via R4‑mediated six‑center elimination.
R4‑type radical site is gateway for faster low‑T ignition of ethyl esters over methyl esters.
Shock tube, reflected shock; 650–1450 K, 1–10 atm; Metcalfe et al. 2007.
Biodiesel ignition Shock tube kinetics Ethyl vs. methyl ester reactivity

Radical Thermochemistry: Enthalpy of Formation of R4 Relative to Other EP Radicals

The enthalpy of formation (ΔfH°) of R4 (CAS 144913-92-8) has been computed at the DLPNO-CCSD(T)/CBS level and tabulated alongside R1, R2, and R3 in [1]. The radical stabilization energy differs among the four isomers due to the varying degree of spin delocalization: R2 benefits from captodative stabilization (radical adjacent to both carbonyl and ether oxygen), whereas R4, with the radical site on a primary carbon β to the ester oxygen, is the least stabilized and therefore the most reactive toward β‑scission [1]. Quantitative ΔfH° values and bond dissociation energies are reported in the source and are essential for constructing accurate thermodynamic databases for combustion kinetic modeling [1][2].

Radical thermochemistry
Head-to-head
ΔfH°(R4) least stabilized among EP radicals; 5–15 kJ/mol higher than R2 (captodative stabilization). BDE(C–H) tabulated in source Table 6.
Least stable radical; using R2 enthalpy would shift equilibrium constants and reverse‑rate estimates.
DLPNO‑CCSD(T)/CBS//DFT, 298 K; data essential for thermodynamic databases.
Thermochemistry Bond dissociation energy Radical stability

Ethyl, 2-(1-oxopropoxy)- (9CI) CAS 144913-92-8: Research and Industrial Application Scenarios for the R4 Radical


Development and Validation of Detailed Chemical Kinetic Mechanisms for Ethyl Ester Biodiesel Combustion

R4 (CAS 144913-92-8) is a mandatory intermediate in any detailed kinetic mechanism describing the oxidation of ethyl propionate and longer-chain fatty acid ethyl esters. Mechanism developers require the pressure- and temperature-dependent rate coefficients for R4 β‑scission (reaction 7) and isomerization (reactions 11 and 14) to accurately predict species profiles, ignition delay times, and laminar flame speeds [1]. The quantitative data provided by Al-Khatib et al. [1] fill a critical gap, as prior mechanisms either omitted R4 isomerization pathways entirely or estimated their rates by analogy to methyl esters, leading to systematic prediction errors at low temperatures [1][2].

Shock Tube and Rapid Compression Machine Studies of Ethyl Ester Ignition

Experimental facilities studying the ignition of ethyl propionate under engine-relevant conditions (650–1450 K, 1–50 atm) require accurate radical intermediate profiles to interpret laser absorption data (e.g., CO, CO₂, H₂O time histories) [2]. The six‑centered molecular elimination channel uniquely associated with the R4 radical site produces ethylene as a direct, quantifiable product; monitoring C₂H₄ formation rates thus provides an experimental handle on the R4‑mediated pathway and a stringent test for kinetic model validation [1].

Atmospheric Chemistry of Oxygenated Volatile Organic Compounds (OVOCs)

Ethyl propionate is an oxygenated volatile organic compound emitted from biofuel use and industrial solvents. The atmospheric oxidation of ethyl propionate initiated by OH radicals generates the R4 radical (among other EP radicals), whose subsequent reaction with O₂ determines the first-generation product distribution and SOA formation potential [1]. The isomer-specific fate of R4—particularly its competition between β‑scission and O₂ addition—must be known to model the atmospheric impact of ethyl ester emissions, and cannot be inferred from data on R1, R2, or R3 without introducing significant uncertainty [1].

Application
Selection Property
Validation Focus
Detailed kinetic mechanism development
Radical-specific β‑scission and isomerization rate coefficients
Agreement of predicted species profiles and ignition delays with experimental data
Shock tube / RCM ignition studies
Ethylene formation pathway via six‑centered elimination
Measured C₂H₄ time histories vs. model predictions as a stringent test
Atmospheric OVOC oxidation modeling
Isomer‑specific fate under OH‑initiated oxidation (β‑scission vs. O₂ addition)
First‑generation product distribution and SOA formation potential fidelity
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